![molecular formula C16H23ClN2O2 B4409505 4-[3-(2,6-dimethyl-4-morpholinyl)propoxy]benzonitrile hydrochloride](/img/structure/B4409505.png)
4-[3-(2,6-dimethyl-4-morpholinyl)propoxy]benzonitrile hydrochloride
Overview
Description
4-[3-(2,6-dimethyl-4-morpholinyl)propoxy]benzonitrile hydrochloride, commonly known as ADAM, is a selective radioligand used for imaging serotonin transporters (SERTs) in the central nervous system. The compound is a potent and specific inhibitor of SERT, which plays a key role in regulating the levels of serotonin in the brain. The ability to image SERTs using ADAM has important applications in the diagnosis and treatment of various neuropsychiatric disorders, including depression, anxiety, and addiction.
Mechanism of Action
ADAM binds selectively to 4-[3-(2,6-dimethyl-4-morpholinyl)propoxy]benzonitrile hydrochloride and inhibits the reuptake of serotonin, leading to increased levels of serotonin in the synaptic cleft. This mechanism of action is similar to that of selective serotonin reuptake inhibitors (SSRIs), which are commonly used to treat depression and anxiety.
Biochemical and Physiological Effects
The increased levels of serotonin resulting from ADAM binding to this compound have a number of biochemical and physiological effects. Serotonin is a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. Increased serotonin levels have been associated with improved mood, decreased anxiety, and decreased appetite.
Advantages and Limitations for Lab Experiments
The use of ADAM in lab experiments has several advantages. It is a highly selective radioligand that allows for accurate imaging of 4-[3-(2,6-dimethyl-4-morpholinyl)propoxy]benzonitrile hydrochloride in the brain. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, there are also some limitations to the use of ADAM. It has a relatively short half-life, which limits the duration of imaging studies. Additionally, the use of radioligands requires specialized equipment and trained personnel, which can be expensive and time-consuming.
Future Directions
There are many potential future directions for research using ADAM. One area of interest is the development of new treatments for neuropsychiatric disorders based on the modulation of SERT function. Another area is the investigation of the role of 4-[3-(2,6-dimethyl-4-morpholinyl)propoxy]benzonitrile hydrochloride in various physiological processes, such as appetite regulation and circadian rhythms. Additionally, new radioligands with improved properties could be developed to enhance the accuracy and duration of imaging studies.
Scientific Research Applications
ADAM has been used extensively in scientific research to study the role of 4-[3-(2,6-dimethyl-4-morpholinyl)propoxy]benzonitrile hydrochloride in various neuropsychiatric disorders. For example, studies have shown that SERT density is decreased in patients with major depressive disorder and that treatment with antidepressant medications can increase SERT density. ADAM imaging has also been used to investigate the effects of drug abuse on SERT function and to assess the efficacy of treatments for addiction.
properties
IUPAC Name |
4-[3-(2,6-dimethylmorpholin-4-yl)propoxy]benzonitrile;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2.ClH/c1-13-11-18(12-14(2)20-13)8-3-9-19-16-6-4-15(10-17)5-7-16;/h4-7,13-14H,3,8-9,11-12H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYONZOIIVTJOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCOC2=CC=C(C=C2)C#N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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